1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)-

Beschreibung

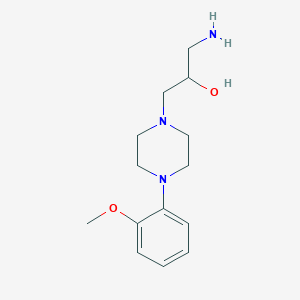

Structurally, it features a piperazine core substituted with a 2-methoxyphenyl group at the 4-position, an ethanol group at the 1-position, and an aminomethyl moiety at the alpha position (Fig. 1). This compound has garnered attention as a potent small-molecule inhibitor of BACH1 (BTB and CNC homolog 1), a transcription factor implicated in oxidative stress regulation .

Key studies demonstrate its role in mitigating aflatoxin B1 (AFB1)-induced toxicity. Genome-wide CRISPR knockout screening identified BACH1 as critical for AFB1-induced oxidative damage in porcine kidney and human hepatoma cells. The compound inhibits BACH1, upregulating antioxidant genes (e.g., HMOX1, NQO1) and reducing AFB1-triggered cell death in vitro and liver injury in vivo .

Synthetic routes involve multi-step alkylation and reduction processes, with intermediates like 1-(2-methoxyphenyl)piperazine serving as precursors . Toxicity studies in mammals report an LD50 >1 g/kg, suggesting moderate acute safety . Commercial suppliers list it under CAS 85239-24-3, with applications in agrochemicals and pharmaceuticals .

Eigenschaften

CAS-Nummer |

217170-70-2 |

|---|---|

Molekularformel |

C14H23N3O2 |

Molekulargewicht |

265.35 g/mol |

IUPAC-Name |

1-amino-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |

InChI |

InChI=1S/C14H23N3O2/c1-19-14-5-3-2-4-13(14)17-8-6-16(7-9-17)11-12(18)10-15/h2-5,12,18H,6-11,15H2,1H3 |

InChI-Schlüssel |

NXALKUMQNRTWOA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(CN)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of piperazine with an appropriate aldehyde or ketone, followed by reduction to form the desired ethanol derivative. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reduction process .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-Piperazinethanol, alpha-(Aminomethyl)-4-(2-Methoxyphenyl)- durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Ketone oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen wie Halogenide oder Hydroxylgruppen durch andere Nucleophile ersetzt werden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Ketonen oder Säuren führen, während die Reduktion typischerweise Alkohole oder Amine erzeugt .

Wissenschaftliche Forschungsanwendungen

1-Piperazinethanol, alpha-(Aminomethyl)-4-(2-Methoxyphenyl)- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen, darunter Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird zur Untersuchung von Enzymwechselwirkungen und Rezeptorbindung verwendet, um Einblicke in biologische Prozesse und potenzielle therapeutische Ziele zu gewinnen.

Medizin: Es ist ein wichtiger Bestandteil bei der Entwicklung von Medikamenten zur Behandlung von neurologischen Erkrankungen, Infektionen und anderen Erkrankungen.

Wirkmechanismus

Der Wirkmechanismus von 1-Piperazinethanol, alpha-(Aminomethyl)-4-(2-Methoxyphenyl)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und ihre Aktivität modulieren, wodurch verschiedene biochemische Pfade beeinflusst werden. So kann es in medizinischen Anwendungen als Agonist oder Antagonist an Neurotransmitterrezeptoren wirken und die Signaltransduktion und zelluläre Reaktionen beeinflussen .

Wirkmechanismus

The mechanism of action of 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, in medicinal applications, it may act as an agonist or antagonist at neurotransmitter receptors, affecting signal transduction and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and structural diversity of piperazine derivatives allows for targeted comparisons. Below, the compound is analyzed alongside analogs grouped by biological targets or structural motifs.

BACH1 Inhibitors and Antioxidant Modulators

The target compound is unique among piperazine derivatives for its specific BACH1 inhibition. No direct structural analogs with identical mechanisms are reported, but related compounds modulate oxidative stress pathways:

- 4-(Diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol: This analog shares the piperazineethanol backbone but substitutes the 4-position with diphenylmethyl and the alpha position with quinolinyloxy. It exhibits cardiac inotropic effects in rats, distinct from BACH1 inhibition, illustrating how substituents dictate functional divergence .

Dopamine D2 Receptor Ligands

Piperazine derivatives with 2-methoxyphenyl groups often target neurotransmitter receptors. The target compound lacks reported dopaminergic activity, but close analogs show high D2 affinity:

- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine: This compound, featuring a nitrobenzyl-piperidine extension, exhibits the highest D2 receptor affinity in its series (Ki ~nM range). Docking studies attribute binding to interactions with transmembrane helices, a property absent in the target compound due to its aminomethyl group .

| Compound | Key Substituents | Target | Affinity (Ki) | Reference |

|---|---|---|---|---|

| Target Compound | Aminomethyl, ethanol | BACH1 | N/A | |

| Nitrobenzyl-piperidine analog | Nitrobenzyl, piperidine | Dopamine D2 | Sub-nM to nM range |

Serotonin Receptor Ligands

Arylpiperazines are prominent in 5-HT receptor research.

- 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN 190) : A 5-HT1A receptor partial agonist (Ki = 0.6 nM) with a phthalimido-butyl chain. Unlike the target compound, NAN 190 modulates bladder function via 5-HT1A antagonism .

- 2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (9) : Binds 5-HT1A with pKi >9, demonstrating how ethyl-isoindolone extensions enhance receptor selectivity .

| Compound | Key Substituents | Target | Affinity (Ki/pKi) | Reference |

|---|---|---|---|---|

| Target Compound | Aminomethyl, ethanol | BACH1 | N/A | |

| NAN 190 | Phthalimido-butyl | 5-HT1A | 0.6 nM | |

| Compound 9 | Ethyl-isoindolone | 5-HT1A | pKi >9 |

Antibacterial Agents

Piperazine derivatives with 2-methoxyphenyl groups also exhibit antibacterial properties, a feature absent in the target compound:

- (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine : This cinnamyl derivative shows broad-spectrum activity against Gram-positive and Gram-negative bacteria (MIC values <10 µg/mL), attributed to membrane disruption .

| Compound | Key Substituents | Activity | Reference |

|---|---|---|---|

| Target Compound | Aminomethyl, ethanol | None reported | |

| Cinnamyl derivative | Cinnamyl, methoxyphenyl | Antibacterial (MIC <10 µg/mL) |

Structural and Functional Insights

- Backbone Flexibility : The piperazine core allows diverse substitutions, enabling targeting of proteins (BACH1) or receptors (5-HT1A, D2).

- Substituent Influence: The 2-methoxyphenyl group enhances lipid solubility and receptor binding, while the aminomethyl group in the target compound likely facilitates BACH1 interaction via hydrogen bonding .

- Synthetic Accessibility : Intermediate 1-(2-methoxyphenyl)piperazine is a common precursor, enabling scalable synthesis of derivatives .

Commercial and Regulatory Notes

Biologische Aktivität

1-Piperazineethanol, α-(aminomethyl)-4-(2-methoxyphenyl)-, commonly referred to as a piperazine derivative, has attracted significant attention in pharmacological research due to its diverse biological activities. This compound is structurally related to several known therapeutic agents and exhibits a range of pharmacological properties, including antimicrobial, antifungal, and potential anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for 1-Piperazineethanol, α-(aminomethyl)-4-(2-methoxyphenyl)- is . Its structural features contribute to its biological activity, particularly its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 222.3 g/mol |

| IUPAC Name | 1-Piperazineethanol, α-(aminomethyl)-4-(2-methoxyphenyl)- |

The mechanism of action for 1-Piperazineethanol derivatives often involves modulation of neurotransmitter systems and interaction with specific receptors. Research indicates that these compounds can influence serotonin and dopamine pathways, which are critical in mood regulation and various neuropsychiatric conditions. Additionally, their structure allows them to penetrate cell membranes effectively, enhancing their bioavailability and therapeutic potential.

Antimicrobial and Antifungal Properties

1-Piperazineethanol derivatives have demonstrated notable antimicrobial and antifungal activities. Studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi through mechanisms such as disrupting cell wall synthesis and interfering with metabolic pathways.

- Case Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of a series of piperazine derivatives against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential as novel antimicrobial agents .

Anticancer Activity

Research has shown that piperazine derivatives possess anticancer properties through the induction of apoptosis in cancer cells. The compound's ability to target specific molecular pathways involved in cell proliferation makes it a candidate for further development in cancer therapeutics.

- Case Study : In vitro studies on human cancer cell lines revealed that 1-Piperazineethanol derivatives inhibited cell growth significantly compared to control groups. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Comparative Analysis

The following table summarizes the biological activities of 1-Piperazineethanol compared to other related piperazine derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Other Notable Effects |

|---|---|---|---|

| 1-Piperazineethanol, α-(aminomethyl)-4-(2-methoxyphenyl)- | High | Moderate | Neurotransmitter modulation |

| 4-(2-Methoxyphenyl)-piperazine | Moderate | High | Sedative effects |

| 1-(4-Aminophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol | Low | High | Vasodilatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.